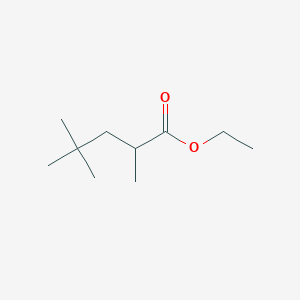
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid
Descripción general
Descripción
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, also known as HMPA, is a pyridine-based compound that has gained significant attention in the field of scientific research due to its various applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. In
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid is not fully understood, but it is believed to involve the coordination of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid with metal ions, leading to the formation of stable complexes. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been found to enhance the reactivity and selectivity of metal complexes, possibly by stabilizing the transition states or intermediates of the reactions.
Biochemical and Physiological Effects
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is considered safe for laboratory use at low concentrations. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been reported to have some anti-inflammatory and analgesic effects, but further studies are needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has several advantages for lab experiments, including its ability to enhance the reactivity and selectivity of metal complexes, its stability, and its low toxicity. However, (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has some limitations, including its high cost, its limited solubility in some solvents, and its potential interference with some analytical techniques, such as NMR spectroscopy.
Direcciones Futuras
There are several future directions for the research on (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid, including the development of new synthesis methods, the exploration of its applications in different fields, such as medicine and environmental science, and the study of its biochemical and physiological effects. Moreover, the use of (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid in combination with other compounds, such as enzymes and nanoparticles, could lead to the development of new materials and technologies with enhanced properties.
Aplicaciones Científicas De Investigación
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been extensively studied for its scientific research applications, including its use as a chelating agent, a catalyst, and a ligand for metal complexes. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been found to be an effective chelating agent for transition metals, such as copper, iron, and zinc, due to its ability to form stable complexes. (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation and alkylation reactions. Moreover, (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid has been used as a ligand for metal complexes, such as palladium and platinum, to enhance their reactivity and selectivity.
Propiedades
IUPAC Name |
2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEJKMIMUJVQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70976046 | |
| Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid | |
CAS RN |
60603-99-8 | |
| Record name | Tpak-G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060603998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1658274.png)


![4-[(4Z)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1658280.png)
![4-(4-bromophenyl)-8-chloro-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B1658281.png)
![4-Acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[(oxolan-2-yl)methyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658284.png)
![[1-(4-Chloro-phenyl)-pyrrol-2-yl]-acetic acid](/img/structure/B1658286.png)
![2-[4-Chloro-3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoyl]benzoic acid](/img/structure/B1658288.png)
![3-(1,3-Benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-imidazo[1,2-a]pyridin-3-ylpropan-1-one](/img/structure/B1658289.png)
![1-[(E)-[3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1658290.png)
![1-(2-Methylphenyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B1658292.png)

![4-Acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658295.png)